1-(bromomethyl)-3-ethyl-2-fluorobenzene
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Overview
Description
1-(Bromomethyl)-3-ethyl-2-fluorobenzene is an organic compound with the molecular formula C9H10BrF It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group at the first position, an ethyl group at the third position, and a fluorine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-ethyl-2-fluorobenzene can be synthesized through several methods:
Halogenation of 3-ethyl-2-fluorotoluene: This method involves the bromination of 3-ethyl-2-fluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction typically occurs in a solvent such as carbon tetrachloride or chloroform under reflux conditions.
Grignard Reaction: Another approach involves the formation of a Grignard reagent from 3-ethyl-2-fluorobenzyl chloride, followed by reaction with bromine to introduce the bromomethyl group.
Industrial Production Methods: Industrial production of this compound generally follows the halogenation route due to its efficiency and scalability. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity.
Types of Reactions:
Nucleophilic Substitution: The bromomethyl group in this compound is highly reactive towards nucleophiles, making it suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the bromomethyl group can yield 3-ethyl-2-fluorobenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at room temperature.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: 1-(azidomethyl)-3-ethyl-2-fluorobenzene.
Oxidation: 3-ethyl-2-fluorobenzoic acid.
Reduction: 3-ethyl-2-fluorobenzyl alcohol.
Scientific Research Applications
1-(Bromomethyl)-3-ethyl-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Material Science: The compound is used in the development of novel polymers and materials with specific electronic properties.
Medicinal Chemistry: It is explored for its potential in drug development, particularly as a building block for molecules with biological activity.
Biological Studies: The compound is used in labeling studies due to the presence of the bromomethyl group, which can be easily tagged with various probes.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-3-ethyl-2-fluorobenzene in chemical reactions primarily involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution, where the bromine atom is replaced by a nucleophile. The ethyl and fluorine substituents on the benzene ring can influence the reactivity and selectivity of these reactions through electronic and steric effects.
Comparison with Similar Compounds
1-(bromomethyl)-2-fluorobenzene: Lacks the ethyl group, which can affect its reactivity and applications.
1-(bromomethyl)-3-methyl-2-fluorobenzene: Contains a methyl group instead of an ethyl group, leading to different steric and electronic properties.
1-(chloromethyl)-3-ethyl-2-fluorobenzene: Substitutes chlorine for bromine, which can alter the compound’s reactivity in nucleophilic substitution reactions.
Uniqueness: 1-(Bromomethyl)-3-ethyl-2-fluorobenzene is unique due to the combination of the bromomethyl, ethyl, and fluorine substituents on the benzene ring
Properties
CAS No. |
1823493-99-7 |
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Molecular Formula |
C9H10BrF |
Molecular Weight |
217.1 |
Purity |
95 |
Origin of Product |
United States |
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